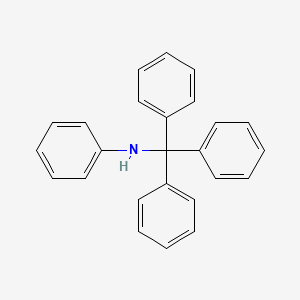

N-Tritylaniline

概要

説明

N-Tritylaniline, also known as 4-Tritylaniline or p-Tritylaniline, is an organic compound with the molecular formula C25H21N. It is characterized by the presence of a triphenylmethyl group attached to an aniline moiety. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is used in various scientific research and industrial applications due to its unique chemical properties .

準備方法

N-Tritylaniline can be synthesized through several methods. One common synthetic route involves the reaction of triphenylmethyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the efficient production of high-quality this compound .

化学反応の分析

N-Tritylaniline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of triphenylmethane derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: this compound can undergo electrophilic substitution reactions, where the aniline moiety reacts with electrophiles to form substituted derivatives. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline compounds .

科学的研究の応用

Organic Synthesis

N-Tritylaniline is widely utilized as a protecting group in organic synthesis. Its bulky trityl group provides steric hindrance that prevents unwanted reactions at the amine site, allowing for selective modifications of other functional groups.

Case Study: Synthesis of Complex Organic Molecules

A notable application involves the use of this compound in the synthesis of complex organic molecules. For instance, it has been employed in the reductive detritylation process where N-tritylamines react with lithium powder in the presence of naphthalene as a catalyst. This reaction results in high yields of the corresponding amines while selectively removing the trityl group under non-acidic conditions .

| Reaction | Conditions | Yield |

|---|---|---|

| N-Tritylamine + Lithium | Naphthalene catalyst | Good to excellent |

Molecular Switching

This compound also plays a crucial role in the development of molecular switches. The compound can be integrated into rotaxane structures, which are interlocked molecules that exhibit unique kinetic properties when subjected to external stimuli such as pH changes.

Case Study: pH-Controlled Molecular Switches

Recent studies have demonstrated that rotaxanes containing this compound can function as reversible pH-controlled molecular switches. Upon protonation with trifluoroacetic acid, significant changes in the NMR spectra indicate that the molecular structure can be toggled between two states, showcasing its potential for applications in molecular machines and sensors .

| Stimulus | Molecular State | Observation |

|---|---|---|

| Trifluoroacetic Acid | Protonated state | Shift in NMR signals indicating structural change |

Catalysis and Coordination Chemistry

This compound derivatives have been explored for their catalytic properties, particularly in coordination chemistry. The bulky trityl group enhances stability and solubility of metal complexes, making them suitable for various catalytic applications.

Case Study: Nickel Complexes

Research has shown that neutral nickel complexes bearing this compound moieties exhibit promising catalytic activity for ethylene polymerization. These complexes demonstrate improved performance due to the steric bulk provided by the trityl groups, which influence the coordination environment around the metal center .

| Complex Type | Catalytic Activity | Application |

|---|---|---|

| Nickel-N-Tritylaniline Complexes | High activity in polymerization | Ethylene polymerization |

Emerging studies suggest that this compound and its derivatives may possess biological activity, making them candidates for pharmaceutical applications. The interactions of these compounds with biological systems are currently under investigation.

Case Study: Biological Interactions

Preliminary findings indicate that derivatives of this compound exhibit potential antimicrobial properties. Further research is necessary to elucidate the mechanisms behind these interactions and their implications for drug development.

作用機序

The mechanism of action of N-Tritylaniline involves its interaction with specific molecular targets and pathways. In biological systems, this compound derivatives may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

類似化合物との比較

N-Tritylaniline can be compared with other similar compounds, such as:

Triphenylmethane: A simpler compound with a similar triphenylmethyl group but lacking the aniline moiety.

N-Phenyl-N-tritylaniline: A compound with an additional phenyl group attached to the nitrogen atom.

4-Triphenylmethylaniline: Another derivative with a similar structure but different substitution pattern .

This compound is unique due to its specific combination of the triphenylmethyl group and the aniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

生物活性

N-Tritylaniline, also known as 4-tritylaniline, is an organic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and various studies that highlight its applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 335.44 g/mol. The compound features three trityl groups attached to the nitrogen atom of the aniline structure, contributing to its distinctive properties. The melting point of this compound is reported to be between 255-257 °C, with a boiling point of approximately 483.1 °C at 760 mmHg .

Synthesis

The synthesis of this compound typically involves a reaction between triphenylmethyl chloride and aniline in a controlled environment. The process yields high purity and is characterized by the following reaction steps:

- Reagents : Triphenylmethyl chloride and aniline.

- Conditions : Reaction is conducted under nitrogen atmosphere at reflux temperature.

- Yield : Approximately 90% .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, research has indicated that derivatives of tritylaniline exhibit significant antibacterial activity against various strains of bacteria. These compounds have been shown to inhibit bacterial growth effectively at concentrations ranging from 25-200 μg/ml .

Cytotoxic Effects

In addition to antimicrobial activity, this compound has been studied for its cytotoxic effects on cancer cells. For example, compounds derived from tritylaniline have demonstrated the ability to induce apoptosis in cancer cell lines by targeting specific cellular pathways involved in mitosis. This mechanism suggests potential applications in cancer therapy .

Case Studies

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy of this compound derivatives.

- Methodology : Various concentrations were tested against common bacterial strains.

- Findings : Effective inhibition was observed, particularly at higher concentrations (50-200 μg/ml), indicating potential as a therapeutic agent against bacterial infections.

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds to understand its unique properties better:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4,6-Trichloroaniline | Chlorine substituents on the aromatic ring | Primarily used as a dye intermediate |

| N,N-Diethyl-4-trifluoromethylaniline | Contains trifluoromethyl group | Exhibits distinct reactivity due to electronegative fluorine atoms |

| 4-Methylaniline | Methyl group instead of trityl groups | Simpler structure, widely used as an intermediate |

This table illustrates how this compound's unique trityl groups contribute to its distinct biological activities compared to other anilines.

特性

IUPAC Name |

N-tritylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGSRKHZQYWJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196281 | |

| Record name | N-Tritylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4471-22-1 | |

| Record name | N-Tritylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tritylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-Tritylaniline (N-(Triphenylmethyl)aniline) unique in terms of its photodissociation compared to other anilines?

A: this compound stands out due to its highly efficient and exclusive C–N bond homolysis upon exposure to UV light (248-308 nm). [] This efficient photodissociation is attributed to several factors:

Q2: Can this compound be used for anything besides generating radicals?

A: Yes, recent research has shown that this compound derivatives can act as starting materials for synthesizing silylaryl halides. [] These halides serve as effective alternatives to silylaryl triflates in generating arynes, reactive intermediates valuable in organic synthesis. This method simplifies the preparation of aryne precursors, as silylaryl halides can be made in a single step from commercially available reagents.

Q3: How does the basicity of this compound compare to simpler amines, and what influences this property?

A: Despite the presence of the bulky trityl group and potential resonance effects from the aniline ring, this compound and its derivatives exhibit pKBH+ values around 9 in aqueous acetonitrile. [] This is surprisingly similar to the basicity of simple alkylamines. The bulky trityl group is thought to sterically hinder solvation of the protonated form, minimizing its impact on the amine's basicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。